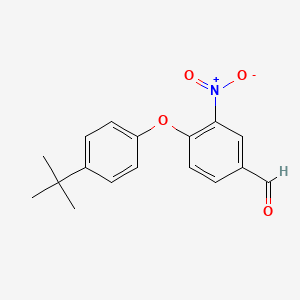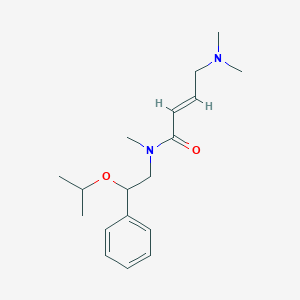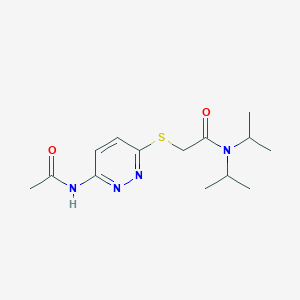
4-(4-tert-ブチルフェノキシ)-3-ニトロベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a nitrobenzaldehyde moiety
科学的研究の応用
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions, including motor control and reward .
Mode of Action
The compound acts as an antagonist to the H3R and an inhibitor to the MAO B . By blocking the H3R, it prevents the receptor from reducing the release of dopamine. On the other hand, by inhibiting MAO B, it prevents the breakdown of dopamine. Both actions result in an increase in dopamine levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde typically involves a multi-step process. One common method is the nitration of 4-(4-tert-butylphenoxy)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.
Major Products Formed
Reduction: 4-(4-Tert-butylphenoxy)-3-aminobenzaldehyde.
Oxidation: 4-(4-Tert-butylphenoxy)-3-nitrobenzoic acid.
Substitution: Halogenated derivatives of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde.
類似化合物との比較
Similar Compounds
4-(4-Tert-butylphenoxy)benzaldehyde: Lacks the nitro group, making it less reactive in redox reactions.
4-(4-Tert-butylphenoxy)-3-aminobenzaldehyde: Contains an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
4-(4-Tert-butylphenoxy)-3-nitrobenzoic acid:
Uniqueness
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring
特性
IUPAC Name |
4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-5-7-14(8-6-13)22-16-9-4-12(11-19)10-15(16)18(20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZJGTKCIXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-3,4-DIFLUOROBENZAMIDE](/img/structure/B2468620.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/new.no-structure.jpg)

![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE](/img/structure/B2468627.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)
![3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine](/img/structure/B2468632.png)
![3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2468634.png)


![7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2468637.png)

